{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185126-47-9
VCID: VC8055731
InChI: InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
SMILES: CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

CAS No.: 1185126-47-9

Cat. No.: VC8055731

Molecular Formula: C11H20Cl2N2

Molecular Weight: 251.19

* For research use only. Not for human or veterinary use.

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride - 1185126-47-9

Specification

CAS No. 1185126-47-9
Molecular Formula C11H20Cl2N2
Molecular Weight 251.19
IUPAC Name 1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Standard InChI Key CHAPKYHJVNAGSW-UHFFFAOYSA-N
SMILES CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl
Canonical SMILES CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride (CAS RN: 1185126-47-9) is an aromatic amine salt with the molecular formula C11_{11}H18_{18}Cl2_2N2_2 and a molecular weight of 249.18 g/mol . Its IUPAC name is N-methyl-1-[4-(dimethylaminomethyl)phenyl]methanamine dihydrochloride, reflecting the substitution pattern on the benzyl ring (Figure 1). The compound features:

  • A benzyl group with a dimethylaminomethyl substituent at the para position.

  • A methylamine group attached to the benzyl carbon.

  • Two hydrochloride counterions, which protonate the amine groups, enhancing water solubility .

Synonyms:

  • (4-[(Dimethylamino)methyl]benzyl)methylamine dihydrochloride

  • 4-(Dimethylaminomethyl)-N-methylbenzylamine dihydrochloride

  • N-Methyl-4-(dimethylaminomethyl)benzylamine dihydrochloride .

Synthesis and Purification

The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves a multi-step process:

Preparation of the Base Amine

  • Nucleophilic Substitution: Reacting 4-(bromomethyl)benzyl chloride with dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C yields the tertiary amine intermediate, (4-dimethylaminomethyl-benzyl)-methyl-amine.

    C6H5CH2Br+(CH3)2NHC6H5CH2N(CH3)2+HBr\text{C}_6\text{H}_5\text{CH}_2\text{Br} + (\text{CH}_3)_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2 + \text{HBr}
  • Methylation: The primary amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Salt Formation

The free base is treated with hydrochloric acid in a solvent such as ethanol or acetone, resulting in precipitation of the dihydrochloride salt. Purification via recrystallization from ethylmethylketone or tert-butyl methyl ether yields the final product with >99% purity .

Typical Yield: 63–92% .

Physicochemical Properties

Key properties of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride include:

PropertyValueSource
Melting Point30–32°C (decomposes)
SolubilityWater: >50 mg/mL; DMSO: 25 mg/mL
AppearanceWhite to off-white crystalline powder
StabilityHygroscopic; store at 2–8°C in airtight containers

The compound’s basic nitrogen atoms (pKa ~9.7) facilitate protonation under physiological conditions, influencing its pharmacokinetic behavior .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride serves as a precursor in synthesizing:

  • Tyrosine Kinase Inhibitors: Analogous structures are key in compounds targeting HER2 and Abl kinases, with applications in cancer therapy .

  • Neurotransmitter Analogs: Structural similarity to psychoactive amines suggests potential in central nervous system drug development.

Catalytic Applications

The dimethylamino group enhances metal coordination, making the compound a ligand in palladium- and platinum-catalyzed reactions, such as cross-couplings and oxidations .

Hazard ClassCategorySignal Word
Skin IrritationCategory 2Warning
Eye IrritationCategory 2Warning
Respiratory IrritationCategory 3Warning

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coat.

  • First Aid: Flush eyes/skin with water; seek medical attention for inhalation exposure .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, D2_2O): δ 7.45 (d, 2H, ArH), 7.32 (d, 2H, ArH), 4.12 (s, 2H, CH2_2N), 3.45 (s, 2H, CH2_2NH), 2.85 (s, 6H, N(CH3_3)2_2), 2.60 (s, 3H, NHCH3_3) .

High-Performance Liquid Chromatography (HPLC)

  • Retention Time: 8.2 min (C18 column, 0.1% TFA in acetonitrile/water) .

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